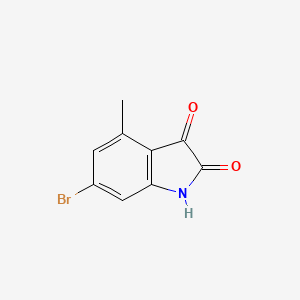

6-Bromo-4-methylindoline-2,3-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-4-2-5(10)3-6-7(4)8(12)9(13)11-6/h2-3H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXWZUFXDKESFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C(=O)N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Characterization of 6-Bromo-4-methylindoline-2,3-dione: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract: 6-Bromo-4-methylindoline-2,3-dione is a halogenated and methylated derivative of isatin (1H-indole-2,3-dione). The isatin core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. The strategic placement of a bromine atom and a methyl group on the aromatic ring is anticipated to modulate the compound's physicochemical properties and biological profile. This document provides a technical overview of this compound, including its physicochemical properties, a proposed synthetic route, and a discussion of the general biological significance of the isatin class of molecules. Due to the limited availability of public experimental data for this specific compound, this guide consolidates known information and provides a theoretical framework for its synthesis and characterization.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its basic molecular properties have been established. This data is crucial for its identification and use in synthetic and screening applications.

| Property | Value | Source |

| CAS Number | 2384410-44-8 | --INVALID-LINK-- |

| Molecular Formula | C₉H₆BrNO₂ | --INVALID-LINK-- |

| Molecular Weight | 240.05 g/mol | --INVALID-LINK-- |

| Purity | Typically ≥95% | --INVALID-LINK-- |

| InChI Key | ONXWZUFXDKESFD-UHFFFAOYSA-N | --INVALID-LINK-- |

Note: Properties such as melting point, solubility, and detailed spectroscopic data are not currently available in public literature and would require experimental determination.

Proposed Synthesis Protocol

The synthesis of substituted isatins is well-documented, with the Sandmeyer isatin synthesis being one of the most common and adaptable methods. This process involves the reaction of a substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized under strong acidic conditions.

A plausible synthetic route for this compound would start from the commercially available 2-bromo-4-methylaniline. The proposed two-step protocol is detailed below.

Step 1: Synthesis of N-(2-bromo-4-methylphenyl)-2-(hydroxyimino)acetamide (Intermediate)

Materials:

-

2-Bromo-4-methylaniline

-

Chloral hydrate

-

Hydroxylamine hydrochloride

-

Sodium sulfate, anhydrous

-

Hydrochloric acid, concentrated

-

Deionized water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve chloral hydrate (1.1 eq) in deionized water.

-

Add anhydrous sodium sulfate to saturation.

-

In a separate beaker, prepare a solution of 2-bromo-4-methylaniline (1.0 eq) in water and concentrated hydrochloric acid.

-

Add the aniline solution to the chloral hydrate solution, followed by a solution of hydroxylamine hydrochloride (3.0 eq) in water.

-

Heat the mixture to reflux for 1-2 hours. The formation of a precipitate indicates the formation of the isonitrosoacetanilide intermediate.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to yield the crude intermediate. Recrystallization from ethanol may be performed for purification.

Step 2: Cyclization to this compound

Materials:

-

N-(2-bromo-4-methylphenyl)-2-(hydroxyimino)acetamide (Intermediate from Step 1)

-

Sulfuric acid, concentrated (98%)

Procedure:

-

Pre-heat concentrated sulfuric acid to 50-60°C in a beaker with magnetic stirring.

-

Carefully and portion-wise, add the dried intermediate from Step 1 to the heated sulfuric acid. The temperature should be monitored and maintained between 70-80°C.

-

After the addition is complete, continue stirring at this temperature for an additional 10-15 minutes to ensure complete cyclization.

-

Allow the reaction mixture to cool slightly before pouring it carefully over crushed ice with stirring.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration.

-

Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper.

-

Dry the product completely to obtain crude this compound. The product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Experimental and Logical Workflows

The following diagrams illustrate the proposed synthetic pathway for this compound.

Expected Spectroscopic Characteristics

While experimental spectra are not available, the structural features of this compound allow for the prediction of key spectroscopic signals.

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons, the N-H proton of the indole ring, and the methyl group protons. The aromatic protons should appear as distinct signals in the downfield region (approx. 7.0-8.0 ppm). The N-H proton will likely be a broad singlet, further downfield. The methyl protons will appear as a singlet in the upfield region (approx. 2.0-2.5 ppm).

-

¹³C NMR: The spectrum will show nine distinct carbon signals. Two signals in the highly deshielded region (approx. 160-185 ppm) will correspond to the C2 and C3 carbonyl carbons. Aromatic carbon signals will appear in the typical range (approx. 110-150 ppm), and the methyl carbon will be in the upfield region (approx. 15-25 ppm).

-

IR Spectroscopy: Key vibrational bands are expected for the N-H stretch (around 3200-3400 cm⁻¹), aromatic C-H stretches (around 3000-3100 cm⁻¹), and two distinct carbonyl (C=O) stretches (typically between 1700-1770 cm⁻¹), characteristic of the isatin dione system. C-Br stretching vibrations will appear in the fingerprint region.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Biological and Therapeutic Context

Isatin and its derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities. These activities are often attributed to the ability of the isatin scaffold to interact with various biological targets. While no specific biological data has been published for this compound, the general activities of the isatin class include:

-

Anticancer Activity: Many isatin derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. They can act as inhibitors of key enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs) and other protein kinases.

-

Antiviral Activity: Isatin derivatives, particularly thiosemicarbazones, have been investigated for their antiviral properties, including activity against HIV.

-

Antimicrobial Activity: A broad spectrum of antibacterial and antifungal activities has been reported for various substituted isatins.

-

Enzyme Inhibition: The isatin core is a known inhibitor of several enzyme classes, including caspases (implicated in apoptosis) and other proteases.

The introduction of a bromine atom at the 6-position and a methyl group at the 4-position is a common strategy in medicinal chemistry to enhance potency, modulate selectivity, and improve pharmacokinetic properties such as lipophilicity and metabolic stability. Therefore, this compound represents a valuable building block for the synthesis of novel therapeutic agents.

Conclusion

This compound is a synthetically accessible derivative of isatin with potential for applications in drug discovery and development. While detailed, publicly available experimental characterization is currently lacking, its properties and behavior can be largely inferred from the well-established chemistry of the isatin scaffold. The proposed synthetic protocol offers a reliable method for its preparation, enabling further investigation into its unique biological and chemical properties. Researchers are encouraged to use this document as a foundational guide for their work with this and related compounds.

An In-Depth Technical Guide to the Synthesis of 6-Bromo-4-methylindoline-2,3-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of 6-bromo-4-methylindoline-2,3-dione (also known as 6-bromo-4-methylisatin) and its derivatives. This guide includes detailed experimental protocols for the synthesis of the core molecule and its key derivatives, a summary of relevant quantitative data, and visualizations of the synthetic pathways.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antiviral, and enzyme inhibitory properties. The strategic substitution on the isatin scaffold allows for the fine-tuning of its pharmacological profile. The presence of a bromine atom and a methyl group at the 6- and 4-positions, respectively, of the indoline-2,3-dione core can significantly influence the molecule's lipophilicity and electronic properties, making this compound a valuable building block for the synthesis of novel therapeutic agents.

This guide focuses on the practical synthesis of this core molecule and its subsequent derivatization at the N1-position and the C3-carbonyl group, providing researchers with the necessary information to produce these compounds for further investigation.

Synthesis of the Core Molecule: this compound

The most common and effective method for the synthesis of isatins from anilines is the Sandmeyer isatin synthesis.[1][2] This two-step process involves the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.

Logical Workflow for Sandmeyer Synthesis

Caption: Workflow for the Sandmeyer synthesis of this compound.

Experimental Protocol: Sandmeyer Synthesis of this compound

Step 1: Synthesis of N-(3-bromo-5-methylphenyl)-2-(hydroxyimino)acetamide

-

In a suitable reaction vessel, a solution of chloral hydrate (1.1 eq) and sodium sulfate (Na₂SO₄) in water is prepared.

-

3-Bromo-5-methylaniline (1.0 eq) is dissolved in a mixture of water and concentrated hydrochloric acid with warming.

-

A solution of hydroxylamine hydrochloride (3.0 eq) in water is prepared.

-

The solutions are combined, resulting in the formation of a thick suspension.

-

The mixture is heated to 80-100°C for approximately 2 hours.

-

The reaction mixture is then cooled, and the precipitated solid is collected by filtration.

-

The solid product, N-(3-bromo-5-methylphenyl)-2-(hydroxyimino)acetamide, is washed with water and dried.

Step 2: Synthesis of this compound

-

Concentrated sulfuric acid is heated to approximately 60°C in a flask with mechanical stirring.

-

The dried N-(3-bromo-5-methylphenyl)-2-(hydroxyimino)acetamide from Step 1 is added portion-wise to the heated sulfuric acid, maintaining the temperature between 60-70°C.

-

After the addition is complete, the reaction mixture is heated to 80-90°C for 1-2 hours.

-

The mixture is then cooled and carefully poured onto crushed ice.

-

The resulting precipitate, this compound, is collected by filtration, washed thoroughly with water, and dried.

Quantitative Data for Core Synthesis

| Compound | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) |

| This compound | 3-Bromo-5-methylaniline | Chloral hydrate, Hydroxylamine HCl, H₂SO₄ | Water, H₂SO₄ | 65-75 (estimated) | Not reported |

Note: The yield is an estimate based on similar reported syntheses of substituted isatins.

Synthesis of this compound Derivatives

The isatin core offers two primary sites for derivatization: the nitrogen atom (N1) and the C3-carbonyl group.

N-Substituted Derivatives via N-Alkylation

N-alkylation of the isatin nucleus can modulate its biological activity and physicochemical properties. This reaction is typically achieved by treating the isatin with an alkyl halide in the presence of a base.

Caption: General workflow for the N-alkylation of this compound.

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, acetonitrile), a base such as potassium carbonate (K₂CO₃) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2-1.5 eq) is added.

-

The appropriate alkyl halide (e.g., benzyl bromide, ethyl bromoacetate) (1.1 eq) is added to the mixture.

-

The reaction can be performed under conventional heating or microwave irradiation to expedite the process.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-water.

-

The precipitated N-substituted product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

| Product | Alkyl Halide | Base | Solvent | Yield (%) |

| N-Benzyl-6-bromo-4-methylisatin | Benzyl bromide | K₂CO₃ | DMF | 85-95 |

| N-Ethyl-6-bromo-4-methylisatin | Ethyl iodide | K₂CO₃ | DMF | 80-90 |

| N-(2-Bromoethyl)-6-bromo-4-methylisatin | 1,2-Dibromoethane | K₂CO₃ | DMF | 40-50 |

Note: Yields are based on general procedures for N-alkylation of isatins and may vary.[3]

C3-Substituted Derivatives: Schiff Bases

The C3-carbonyl group of isatin is reactive and readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These derivatives have shown significant potential as anticancer and antimicrobial agents.

Caption: General workflow for the formation of Schiff bases from this compound.

-

A mixture of this compound (1.0 eq) and a primary amine (e.g., aniline, substituted anilines) (1.0 eq) is dissolved in a suitable solvent, such as ethanol or acetic acid.

-

A catalytic amount of glacial acetic acid is added if not used as the solvent.

-

The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

-

Upon cooling, the solid Schiff base product precipitates.

-

The product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried. Recrystallization can be performed for further purification.

| Product | Primary Amine | Solvent | Yield (%) |

| (Z)-3-((4-bromophenyl)imino)-6-bromo-4-methylindolin-2-one | 4-Bromoaniline | Ethanol/Acetic Acid | >80 |

| (Z)-6-bromo-4-methyl-3-((4-nitrophenyl)imino)indolin-2-one | 4-Nitroaniline | Ethanol/Acetic Acid | >80 |

| (Z)-6-bromo-3-((4-methoxyphenyl)imino)-4-methylindolin-2-one | 4-Methoxyaniline | Ethanol/Acetic Acid | >80 |

Note: Yields are based on general procedures for Schiff base formation with isatins and may vary.[4]

Biological Activity and Signaling Pathways

Isatin derivatives are known to exhibit a wide range of biological activities, with anticancer activity being one of the most prominent. One of the key mechanisms of action for some isatin derivatives is the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[5] Dysregulation of CDK activity is a hallmark of many cancers.

Postulated Signaling Pathway: CDK Inhibition by this compound Derivatives

Caption: Postulated mechanism of anticancer activity via CDK4/6 inhibition.

The diagram illustrates how a this compound derivative could inhibit the Cyclin D/CDK4/6 complex. This inhibition prevents the phosphorylation of the retinoblastoma (Rb) protein. Unphosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of S-phase genes and thereby halting cell cycle progression, which can ultimately lead to apoptosis in cancer cells.

Conclusion

This compound is a versatile scaffold for the development of novel, biologically active compounds. The synthetic routes outlined in this guide, based on the well-established Sandmeyer synthesis and subsequent derivatization reactions, provide a robust framework for the production of a library of these compounds. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. Further investigation into the biological activities of these derivatives is warranted to explore their full therapeutic potential.

References

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomedres.us [biomedres.us]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry [pubmed.ncbi.nlm.nih.gov]

The Biological Potential of 6-Bromo-4-methylindoline-2,3-dione: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the predicted biological activities of 6-Bromo-4-methylindoline-2,3-dione. While specific experimental data for this particular compound is limited in current scientific literature, this document extrapolates its potential therapeutic applications based on the well-established biological profiles of the broader indoline-2,3-dione (isatin) and bromo-isatin chemical classes. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the compound's potential as an anticancer, antimicrobial, and enzyme-inhibiting agent. Detailed experimental protocols for evaluating these activities and postulated signaling pathways are provided to facilitate future research into this promising molecule.

Introduction

The indoline-2,3-dione, or isatin, scaffold is a prominent heterocyclic structure in medicinal chemistry, renowned for its diverse and significant biological activities.[1][2] Derivatives of isatin have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3][4] The introduction of various substituents onto the isatin core allows for the fine-tuning of its biological activity, making it a versatile template for drug design.

The subject of this guide, this compound (CAS No. 2384410-44-8), is a specific derivative that combines the known bioactivity of the isatin core with the modulating effects of bromine and methyl substitutions. Halogenation, particularly bromination, at various positions of the isatin ring has been shown to enhance the cytotoxic and antimicrobial properties of these compounds.[2]

Due to the limited availability of direct experimental data for this compound, this guide will focus on its predicted biological activities based on the extensive research conducted on structurally related isatin derivatives. The information presented herein aims to provide a solid foundation for researchers to design and execute studies to elucidate the specific biological profile of this compound.

Predicted Biological Activities

Based on the known activities of the isatin scaffold and its bromo- and methyl-substituted analogs, this compound is predicted to exhibit the following biological activities:

-

Anticancer Activity: Isatin derivatives are well-documented as potent anticancer agents.[2][4] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key cancer-related enzymes like kinases and histone deacetylases.[2] The presence of a bromine atom at the 6-position is anticipated to contribute to its cytotoxic potential.

-

Antimicrobial Activity: The isatin core is a known pharmacophore in the development of antimicrobial agents.[5] Bromo-substituted isatins, in particular, have shown promising activity against a range of bacterial and fungal pathogens.[1][6] The predicted mechanism of action may involve the disruption of microbial cellular processes or inhibition of essential enzymes.

-

Enzyme Inhibition: Isatin and its derivatives have been identified as inhibitors of various enzymes, including kinases, proteases, and caspases.[7] This inhibitory activity is often central to their therapeutic effects. It is plausible that this compound will demonstrate inhibitory activity against one or more of these enzyme families.

-

Antiviral Activity: Certain isatin derivatives have been reported to possess antiviral properties, including activity against HIV.[3][4] This suggests that this compound could also be a candidate for antiviral research.

Quantitative Data for Structurally Related Isatin Derivatives

To provide a comparative context for future studies, the following tables summarize the reported biological activities of structurally similar isatin derivatives.

Table 1: Anticancer Activity of Representative Isatin Derivatives

| Compound | Cell Line | Activity Metric | Value (µM) | Reference |

| 5-Bromoisatin derivative | Human lymphoma | IC50 | Not specified | [2] |

| N-alkyl-6-bromoisatin | S. aureus | MIC | Not specified | [6] |

| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | MCF-7 | IC50 | 15.85 ± 3.32 | [8] |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji | CC50 | 0.26 | [9] |

| 3-((5-(phenylthio)-1,3,4-thiadiazol-2-yl)imino)indolin-2-one (IVc) | Breast cancer panel | IC50 | 1.47 | [10] |

Table 2: Antimicrobial Activity of Representative Isatin Derivatives

| Compound | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| 6-bromoindolglyoxylamide polyamine derivative (3) | S. aureus | MIC | Not specified | [5] |

| N-alkylated 6-bromoindoline-2,3-dione derivative (4) | S. aureus | MIC | Not specified | [6] |

| N-alkylated 6-bromoindoline-2,3-dione derivative (8) | S. aureus | MIC | Not specified | [6] |

| Schiff bases of 6-iodo/bromo-3-amino-2-methylquinazolin-4(3H)-ones | E. coli, S. aureus | Zone of inhibition (mm) | 6-27 | [11] |

Experimental Protocols

The following are detailed, generalized protocols for key experiments to evaluate the predicted biological activities of this compound.

Anticancer Activity: MTT Assay for Cytotoxicity

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.

-

Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Broth Microdilution for MIC Determination

This protocol determines the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.

-

Bacterial Culture: Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into a suitable broth medium and incubate overnight at 37°C.

-

Inoculum Preparation: Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of a 96-well plate.

-

Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in the broth medium in the 96-well plate to obtain a range of concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Postulated Signaling Pathways and Mechanisms of Action

Based on the known mechanisms of isatin derivatives, this compound may exert its biological effects through the modulation of several key signaling pathways.

Apoptosis Induction Pathway

Isatin derivatives are known to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. The following diagram illustrates a postulated pathway.

Caption: Postulated intrinsic apoptosis pathway induced by this compound.

Experimental Workflow for Biological Screening

The following diagram outlines a typical workflow for the initial biological screening of a novel compound like this compound.

Caption: A typical experimental workflow for the biological evaluation of a new compound.

Conclusion

While direct experimental evidence for the biological activity of this compound is not yet available in the public domain, the extensive body of research on the isatin scaffold and its derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The predicted anticancer, antimicrobial, and enzyme-inhibiting properties make it a compelling candidate for further study. The experimental protocols and postulated mechanisms of action detailed in this guide offer a clear roadmap for researchers to unlock the therapeutic potential of this and other novel isatin derivatives. Future research should focus on the synthesis and in-depth biological evaluation of this compound to validate these predictions and explore its full pharmacological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activities of isatin and its derivatives. | Semantic Scholar [semanticscholar.org]

- 4. lfjsis.journals.ekb.eg [lfjsis.journals.ekb.eg]

- 5. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 6-bromo-7-methyl-1H-indole-2,3-dione | 129833-54-1 | Benchchem [benchchem.com]

- 8. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

6-Bromo-4-methylindoline-2,3-dione chemical structure

An In-depth Technical Guide to 6-Bromo-4-methylindoline-2,3-dione

This technical guide provides a comprehensive overview of this compound, an important heterocyclic compound within the isatin family. Isatins are recognized for their significant biological activities and serve as versatile precursors in the synthesis of a wide array of bioactive molecules and pharmaceuticals.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on the compound's structure, synthesis, and potential biological significance.

Chemical Structure and Properties

This compound, also known as 6-bromo-4-methylisatin, possesses the core structure of 1H-indole-2,3-dione substituted with a bromine atom at the C6 position and a methyl group at the C4 position. The strategic placement of these substituents can significantly influence the molecule's physicochemical properties and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2384410-44-8 | [3] |

| Molecular Formula | C₉H₆BrNO₂ | |

| Molecular Weight | 240.06 g/mol | [3] |

| InChI Key | ONXWZUFXDKESFD-UHFFFAOYSA-N | [3] |

| Appearance | Expected to be a solid, typical of isatins. | |

| Purity | Commercially available up to 95%. | [3] |

Synthesis of this compound

While a specific protocol for the synthesis of this compound is not extensively documented in readily available literature, a reliable synthetic route can be proposed based on the well-established Sandmeyer isatin synthesis.[4][5][6] This method involves the reaction of a substituted aniline with chloral hydrate and hydroxylamine, followed by acid-catalyzed cyclization.

The logical precursor for this synthesis is 3-Bromo-5-methylaniline . The overall reaction scheme is depicted below.

Logical Synthesis Pathway

Caption: Proposed Sandmeyer synthesis of this compound.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of brominated isatins.[7][8]

Protocol 1: Synthesis of N-(3-Bromo-5-methylphenyl)-2-(hydroxyimino)acetamide

-

Reagent Preparation:

-

Solution A: Dissolve chloral hydrate (1.1 eq) and sodium sulfate (approx. 5 eq) in water. Warm slightly to ensure complete dissolution.

-

Solution B: Dissolve 3-Bromo-5-methylaniline (1.0 eq) in water with concentrated hydrochloric acid (approx. 1 eq).

-

Solution C: Prepare an aqueous solution of hydroxylamine hydrochloride (3.0 eq).

-

-

Reaction:

-

Charge a flask, equipped with a mechanical stirrer and reflux condenser, with Solution A, Solution B, and Solution C.

-

Heat the resulting suspension. A thick paste may form as the reaction proceeds.

-

Maintain the reaction temperature at 80-100°C for approximately 2 hours.[7]

-

Cool the mixture to approximately 80°C and filter the precipitate.

-

Wash the collected solid with water to remove inorganic salts.

-

Dry the product, N-(3-Bromo-5-methylphenyl)-2-(hydroxyimino)acetamide, before proceeding to the next step.

-

Protocol 2: Cyclization to this compound

-

Reaction Setup:

-

In a flask equipped with a mechanical stirrer, gently warm concentrated sulfuric acid (e.g., 10 parts by volume to 1 part by mass of intermediate) to 50-60°C.[7]

-

-

Addition of Intermediate:

-

Carefully add the dry N-(3-Bromo-5-methylphenyl)-2-(hydroxyimino)acetamide from the previous step in small portions, ensuring the temperature is maintained between 60°C and 70°C. Use external cooling if necessary.[7]

-

-

Reaction Completion and Work-up:

-

After the addition is complete, heat the mixture to 80°C for 10-30 minutes to ensure the cyclization is complete.[7][8]

-

Cool the reaction mixture slightly and then carefully pour it onto a large volume of crushed ice with stirring.

-

Allow the resulting precipitate to stand for at least 1 hour.[7]

-

Filter the orange precipitate, wash thoroughly with water until the filtrate is neutral, and dry to yield the crude product.

-

-

Purification:

-

The crude isatin can be purified by dissolving it in a dilute sodium hydroxide solution.[7]

-

Filter the solution to remove any insoluble impurities.

-

Acidify the filtrate with hydrochloric acid to re-precipitate the purified isatin.

-

Filter the purified solid, wash with water, and dry.

-

Quantitative Data (Illustrative)

Table 2: Representative Spectroscopic Data for a Substituted Isatin (6-bromoindoline-2,3-dione)

| Data Type | Characteristic Peaks | Reference |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 11.14 (s, 1H, NH), 7.43 (d, J = 8.0 Hz, 1H), 7.26 (dd, J = 8.0, 1.6 Hz, 1H), 7.07 (d, J = 1.4 Hz, 1H) | [9] |

| IR (KBr, cm⁻¹) | Expected strong carbonyl stretching vibrations around 1730-1750 cm⁻¹ and N-H stretching around 3200 cm⁻¹. |

Table 3: Antiproliferative Activity (IC₅₀, µM) of Representative Multi-Halogenated Isatins [10]

| Compound | K562 (Leukemia) | HepG2 (Liver Cancer) | HT-29 (Colon Cancer) |

| 5,6,7-tribromoisatin | 2.83 | 4.51 | 5.28 |

| 5-bromo-6,7-dichloroisatin | 1.75 | 3.20 | 4.17 |

| 5,7-dibromo-6-chloroisatin | 2.07 | 3.58 | 4.25 |

Note: This data is for illustrative purposes to show the potent anticancer activity of related bromo-substituted isatins.

Biological Activity and Drug Development Potential

Isatin and its derivatives are a well-known class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticonvulsant, and anticancer properties.[2][11][12]

-

Anticancer Activity : The substitution of halogens, particularly bromine, on the isatin ring has been shown to enhance cytotoxic properties.[1][10] Multi-halogenated isatins have demonstrated potent antiproliferative activity against various cancer cell lines with low micromolar IC₅₀ values.[10] The mechanism often involves the induction of apoptosis.[10]

-

Antibacterial Activity : Structure-activity relationship (SAR) studies have revealed that 5-halogenation and N-alkylation can markedly enhance the antibacterial activity of isatin derivatives.[2]

-

Enzyme Inhibition : Isatin derivatives are known to inhibit various enzymes, which is a key mechanism for their therapeutic effects. They can act as inhibitors of urease and α-glucosidase, suggesting potential applications in treating gastric ulcers and diabetes.[13]

The presence of both a bromine atom (an electron-withdrawing group) and a methyl group (an electron-donating group) on the aromatic ring of this compound makes it an interesting candidate for biological screening and as a scaffold for further chemical modification in drug discovery programs.

General Workflow for Biological Evaluation

Caption: A typical workflow for the biological evaluation of a novel isatin derivative.

References

- 1. [PDF] Design, Synthesis And Biological Activities Of New Alkylated Isatin–Derivatives | Semantic Scholar [semanticscholar.org]

- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. biomedres.us [biomedres.us]

- 5. synarchive.com [synarchive.com]

- 6. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cssp.chemspider.com [cssp.chemspider.com]

- 8. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. scilit.com [scilit.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic Profile of 6-Bromo-4-methylindoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-methylindoline-2,3-dione, a member of the isatin family of compounds, holds potential as a building block in medicinal chemistry and drug discovery. Isatin and its derivatives are known to exhibit a wide range of biological activities. The precise substitution of a bromine atom at the 6-position and a methyl group at the 4-position of the indoline-2,3-dione core is expected to modulate its physicochemical properties and biological profile. This technical guide provides a predicted spectroscopic profile of this compound to aid researchers in its synthesis, characterization, and further development.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following NMR data has been predicted using online computational tools and is provided as an estimation.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~11.0 | Singlet | 1H | N-H |

| ~7.5 | Doublet | 1H | H-5 |

| ~7.3 | Doublet | 1H | H-7 |

| ~2.4 | Singlet | 3H | CH₃ |

Caption: Predicted ¹H NMR chemical shifts for this compound.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~184.0 | C=O (C3) |

| ~158.0 | C=O (C2) |

| ~150.0 | C-7a |

| ~140.0 | C-5 |

| ~125.0 | C-7 |

| ~120.0 | C-6 |

| ~118.0 | C-3a |

| ~115.0 | C-4 |

| ~18.0 | CH₃ |

Caption: Predicted ¹³C NMR chemical shifts for this compound.

Infrared (IR) Spectroscopy

The expected IR absorption bands are based on characteristic frequencies for functional groups present in bromo- and methyl-substituted isatins.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3300 - 3100 | Medium, Broad | N-H Stretch |

| 1760 - 1740 | Strong | C=O Stretch (Amide, C2) |

| 1730 - 1710 | Strong | C=O Stretch (Ketone, C3) |

| 1620 - 1600 | Medium | C=C Aromatic Stretch |

| 1470 - 1450 | Medium | C-H Bend (CH₃) |

| 850 - 800 | Strong | C-H Bend (Aromatic) |

| 700 - 600 | Medium-Strong | C-Br Stretch |

Caption: Expected characteristic IR absorption bands for this compound.

Mass Spectrometry (MS)

The predicted mass and expected fragmentation patterns are based on the molecular formula C₉H₆BrNO₂. Due to the presence of bromine, characteristic isotopic patterns for the molecular ion peak are expected.[1][2]

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 239/241 | [M]⁺ | Molecular ion peak, showing characteristic ~1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br). |

| 211/213 | [M - CO]⁺ | Loss of a carbonyl group. |

| 183/185 | [M - 2CO]⁺ | Loss of both carbonyl groups. |

| 132 | [M - Br - CO]⁺ | Loss of bromine and one carbonyl group. |

Caption: Expected m/z values and major fragments in the mass spectrum of this compound.

Experimental Protocols

The following is a plausible synthetic route for this compound based on the well-established Sandmeyer isatin synthesis.

Synthesis of this compound

This synthesis is a two-step process starting from 3-Bromo-5-methylaniline.

Step 1: Synthesis of 2-(Hydroxyimino)-N-(3-bromo-5-methylphenyl)acetamide (Isonitrosoacetanilide intermediate)

-

In a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 10 g of chloral hydrate and 120 g of sodium sulfate in 300 mL of water.

-

To this solution, add a solution of 8.6 g (0.046 mol) of 3-Bromo-5-methylaniline in 30 mL of water and 5 mL of concentrated hydrochloric acid.

-

Add a solution of 13 g of hydroxylamine hydrochloride in 50 mL of water.

-

Heat the mixture to boiling and maintain reflux for 2-3 minutes. The product will begin to crystallize.

-

Cool the reaction mixture in an ice bath.

-

Collect the solid product by vacuum filtration, wash with cold water, and air dry.

Step 2: Cyclization to this compound

-

To a beaker, add 80 mL of concentrated sulfuric acid and warm it to 60-70°C.

-

Slowly add the dried 2-(Hydroxyimino)-N-(3-bromo-5-methylphenyl)acetamide from the previous step in small portions, ensuring the temperature does not exceed 80°C.

-

After the addition is complete, maintain the temperature at 80°C for an additional 10 minutes.

-

Cool the reaction mixture to room temperature and pour it onto 500 g of crushed ice.

-

Allow the mixture to stand for 30 minutes.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.

-

Recrystallize the crude product from glacial acetic acid or ethanol to obtain pure this compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

References

Solubility Profile of 6-Bromo-4-methylindoline-2,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 6-Bromo-4-methylindoline-2,3-dione

This compound belongs to the isatin class of heterocyclic compounds, which are recognized for their diverse biological activities and serve as important scaffolds in the synthesis of novel therapeutic agents. The solubility of such compounds in various organic solvents is a critical physicochemical parameter that influences their suitability for use in chemical reactions, purification processes, formulation development, and biological assays. Understanding the solubility profile is therefore a fundamental step in the preclinical development of any new chemical entity.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been reported. To facilitate future research and provide a framework for comparison, the following table is presented as a template for recording experimentally determined solubility values.

Table 1: Solubility of this compound in Common Organic Solvents at 25 °C (298.15 K)

| Solvent | Dielectric Constant (ε) at 20 °C | Molar Mass ( g/mol ) | Solubility (mg/mL) | Solubility (mol/L) |

| Non-Polar Solvents | ||||

| n-Hexane | 1.88 | 86.18 | Data not available | Data not available |

| Toluene | 2.38 | 92.14 | Data not available | Data not available |

| Dichloromethane | 8.93 | 84.93 | Data not available | Data not available |

| Polar Aprotic Solvents | ||||

| Tetrahydrofuran (THF) | 7.58 | 72.11 | Data not available | Data not available |

| Ethyl Acetate | 6.02 | 88.11 | Data not available | Data not available |

| Acetone | 20.7 | 58.08 | Data not available | Data not available |

| Acetonitrile | 37.5 | 41.05 | Data not available | Data not available |

| Dimethylformamide (DMF) | 36.7 | 73.09 | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 78.13 | Data not available | Data not available |

| Polar Protic Solvents | ||||

| Methanol | 32.7 | 32.04 | Data not available | Data not available |

| Ethanol | 24.5 | 46.07 | Data not available | Data not available |

| 2-Propanol (IPA) | 19.9 | 60.10 | Data not available | Data not available |

Experimental Protocol for Solubility Determination

The following protocol describes a reliable and widely used method for determining the solubility of a solid compound in an organic solvent, adapted from methodologies reported for isatin and its derivatives.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Methodology: Shake-Flask Method

The shake-flask method is a well-established technique for determining equilibrium solubility.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid phase, it is recommended to take the sample from the upper portion of the liquid.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed vial to remove any remaining microscopic particles.

-

Accurately weigh the filtered aliquot.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer. The dilution factor should be recorded precisely.

-

-

Quantification by UV-Vis Spectroscopy:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in each solvent by scanning a dilute solution.

-

Prepare a series of standard solutions of known concentrations of the compound in each solvent.

-

Measure the absorbance of the standard solutions at the λmax and construct a calibration curve (Absorbance vs. Concentration).

-

Measure the absorbance of the diluted sample solutions and use the calibration curve to determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The solubility can be expressed in various units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for determining the solubility of a solid compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is currently unavailable, this technical guide provides a detailed and actionable protocol for its experimental determination. The provided shake-flask method, coupled with UV-Vis spectroscopy, offers a reliable approach for obtaining the necessary data. The systematic collection of such solubility information is crucial for advancing the research and development of this and other promising isatin-based compounds. Researchers are encouraged to utilize this guide to generate and disseminate these fundamental physicochemical properties.

An In-depth Technical Guide on the Stability of 6-Bromo-4-methylindoline-2,3-dione

Disclaimer: Limited direct experimental data on the stability of 6-Bromo-4-methylindoline-2,3-dione is publicly available. This guide is therefore based on established principles of organic chemistry, the known stability of the isatin (indoline-2,3-dione) scaffold, and the influence of bromo and methyl substituents on related heterocyclic systems. The information presented herein is intended to provide a foundational understanding for researchers, scientists, and drug development professionals.

Introduction

This compound, a substituted derivative of isatin, is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The isatin core is a privileged scaffold known for a wide range of biological activities. Understanding the chemical stability of this specific derivative is paramount for its development as a potential therapeutic agent, as it directly impacts its synthesis, formulation, storage, and ultimately, its safety and efficacy.

This technical guide provides a comprehensive overview of the predicted stability of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. It outlines general methodologies for conducting forced degradation studies and discusses potential degradation pathways based on the chemical reactivity of the isatin ring system.

Hypothetical Stability Profile

The stability of this compound is dictated by the inherent reactivity of the isatin ring and the electronic effects of the bromo and methyl substituents. The isatin system contains several reactive sites, including the C2 and C3 carbonyl groups and the aromatic ring.

-

Bromo Substituent (C6): The bromine atom is an electron-withdrawing group through its inductive effect, which can decrease the electron density of the aromatic ring, potentially making it less susceptible to oxidative degradation. Conversely, through resonance, it can donate electron density, which could influence its reactivity in other ways. The presence of a halogen can also influence the molecule's susceptibility to photolytic degradation.

-

Methyl Substituent (C4): The methyl group is an electron-donating group, which increases the electron density of the aromatic ring, potentially making it more susceptible to electrophilic attack and oxidation.

The interplay of these two substituents will determine the overall stability of the molecule.

Forced Degradation Studies: An Overview

Forced degradation, or stress testing, is a critical component of drug development that helps to identify potential degradation products and pathways.[1] These studies are essential for developing stability-indicating analytical methods and for understanding the intrinsic stability of a drug substance.[1] A typical forced degradation study exposes the compound to stress conditions such as acid, base, neutral hydrolysis, oxidation, heat, and light.[2]

Table 1: Predicted Stability of this compound under Forced Degradation Conditions

| Stress Condition | Predicted Stability | Potential Degradation Products | Rationale |

| Acid Hydrolysis | Likely stable | Minimal degradation expected | The amide bond within the isatin ring is generally stable to acid hydrolysis under mild conditions. |

| Base Hydrolysis | Susceptible | Isatinic acid derivative (ring-opening) | The lactam (amide) bond in the five-membered ring is susceptible to cleavage under basic conditions, leading to the formation of the corresponding amino acid. |

| **Oxidation (e.g., H₂O₂) ** | Susceptible | Isatoic anhydride derivative, hydroxylated species | The electron-rich indole nucleus, even with a bromo substituent, is prone to oxidation.[3] The methyl group further activates the ring towards oxidation. |

| Photolysis (UV/Vis) | Potentially susceptible | Complex mixture of degradants | Halogenated aromatic compounds can be susceptible to photodecomposition. The isatin scaffold itself may also absorb UV radiation, leading to degradation. |

| Thermal (Dry Heat) | Likely stable | Minimal degradation expected at moderate temperatures | The isatin ring is generally thermally stable. Degradation would likely only occur at temperatures approaching its melting point. |

Experimental Protocols

While specific experimental data for this compound is not available, the following section outlines generalized protocols for conducting forced degradation studies on a novel isatin derivative.

General Procedure for Forced Degradation Studies

A solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile/water mixture). This stock solution is then subjected to the stress conditions outlined in Table 2. Samples are taken at various time points, neutralized if necessary, diluted to a suitable concentration, and analyzed by a stability-indicating HPLC method.

Table 2: Generalized Experimental Conditions for Forced Degradation Studies

| Stress Condition | Reagent and Conditions | Sampling Time Points | Neutralization/Quenching |

| Acid Hydrolysis | 0.1 M HCl at 60 °C | 0, 2, 6, 12, 24 hours | Neutralize with 0.1 M NaOH |

| Base Hydrolysis | 0.1 M NaOH at room temperature | 0, 1, 2, 4, 8 hours | Neutralize with 0.1 M HCl |

| Neutral Hydrolysis | Water at 60 °C | 0, 2, 6, 12, 24 hours | None |

| Oxidation | 3% H₂O₂ at room temperature | 0, 1, 2, 4, 8 hours | Quench with sodium bisulfite |

| Photostability | Solid drug and solution exposed to ICH-compliant light source (e.g., 1.2 million lux hours and 200 W h/m²) | End of exposure | None |

| Thermal Stability | Solid drug at 80 °C | 0, 1, 3, 7 days | None |

Stability-Indicating Analytical Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the standard approach for developing a stability-indicating assay.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength that allows for the detection of the parent compound and potential degradation products (a photodiode array detector is recommended for method development). Mass spectrometry (LC-MS) can be used for the identification of degradation products.

-

Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Visualizations

Workflow for a Forced Degradation Study

The following diagram illustrates a typical workflow for conducting a forced degradation study and developing a stability-indicating method.

Plausible Degradation Pathway of the Isatin Ring

The following diagram illustrates a plausible degradation pathway for the isatin ring under basic hydrolytic and oxidative conditions.

Conclusion

While specific stability data for this compound is not currently available, this guide provides a scientifically grounded framework for approaching its stability assessment. Based on the known chemistry of the isatin scaffold, the compound is predicted to be most susceptible to degradation under basic and oxidative conditions. Photostability should also be carefully evaluated due to the presence of the bromo substituent. A systematic forced degradation study, coupled with the development of a validated stability-indicating HPLC method, is essential to fully characterize the stability profile of this molecule. The protocols and hypothetical pathways presented here offer a robust starting point for researchers and drug development professionals working with this and other novel isatin derivatives.

References

A Technical Guide to the Discovery, Isolation, and Characterization of Novel Brominated Isatins

For Researchers, Scientists, and Drug Development Professionals

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold of significant importance in medicinal chemistry and drug discovery.[1][2] Its versatile structure serves as a precursor for a vast number of pharmacologically active compounds.[2][3] The introduction of bromine atoms to the isatin core is a key synthetic strategy, as halogenation, particularly bromination, can significantly enhance the biological and pharmacological activities of the resulting derivatives.[4] These activities span a wide therapeutic spectrum, including anticancer, antimicrobial, anti-inflammatory, and anti-neuroinflammatory properties.[4][5][6]

This technical guide provides an in-depth overview of the discovery and isolation of novel brominated isatins, covering both synthetic methodologies and isolation from natural sources. It includes detailed experimental protocols, tabulated quantitative data for easy comparison, and visualizations of key workflows and biological pathways to support researchers in this dynamic field.

Chapter 1: Synthetic Approaches to Brominated Isatins

The synthesis of brominated isatins is primarily achieved through two main strategies: the direct electrophilic bromination of a pre-existing isatin core or the cyclization of brominated aniline precursors. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

A general workflow for the chemical synthesis and derivatization of brominated isatins is outlined below.

1.1. Direct Electrophilic Bromination

Direct bromination of the isatin scaffold is a common and efficient method. The electron-rich aromatic ring is susceptible to electrophilic attack, with the 5- and 7-positions being the most reactive. The regioselectivity of the reaction can be controlled by the choice of brominating agent and reaction conditions.

-

N-Bromosuccinimide (NBS): NBS is a widely used reagent for the selective bromination of isatins, often in a solvent like N,N-dimethylformamide (DMF).[7]

-

Molecular Bromine (Br₂): Using molecular bromine, typically in acetic acid, can lead to mono- or di-brominated products depending on the stoichiometry.[7] For instance, careful addition of Br₂ can yield 5-bromoisatin, while excess reagent can produce 5,7-dibromoisatin.[4]

-

Pyridinium Bromochromate (PBC): PBC in acetic acid has been reported as a simple and efficient reagent for the regioselective synthesis of 5-bromoisatin with high yields and short reaction times.[8]

1.2. Synthesis from Brominated Precursors

An alternative strategy involves constructing the isatin ring from appropriately substituted anilines. The Sandmeyer isatin synthesis is a classic example, where a substituted aniline is converted into an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid like sulfuric acid to form the isatin ring.[7][9] This "bottom-up" approach is particularly useful for accessing isomers that are difficult to obtain via direct bromination.

Chapter 2: Isolation from Natural Sources

Marine organisms, particularly sponges of the order Verongiida and associated actinobacteria, are a rich source of halogenated, nitrogen-containing secondary metabolites, including brominated alkaloids.[10][11][12] These compounds often feature bromotyrosine-derived structures and exhibit a wide range of biological activities.[10][11] The discovery of novel brominated isatins or related indole alkaloids from these sources often follows a bioassay-guided fractionation approach.

The workflow below illustrates a typical process for isolating bioactive compounds from a natural source.

This process begins with the collection and extraction of the biological material.[13] The resulting crude extract is then separated into simpler fractions using chromatographic techniques. Each fraction is tested for the desired biological activity. The most potent fractions are subjected to further rounds of purification until a pure, active compound is isolated.[11][13] Finally, the structure of the novel compound is determined using spectroscopic methods like NMR and mass spectrometry.[13]

Chapter 3: Experimental Protocols

This section provides detailed methodologies for representative synthetic procedures.

Protocol 3.1: Synthesis of 5-Bromoisatin via Direct Bromination with NBS[7]

-

Setup: To a solution of isatin (3.0 mmol) in N,N-dimethylformamide (DMF, 2.5 mL), add N-Bromosuccinimide (NBS, 3.3 mmol).

-

Reaction: Stir the reaction mixture at room temperature (25 °C) for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction solution into water (10 mL).

-

Isolation: Collect the resulting precipitate by filtration and wash with cold water.

-

Purification: Dry the crude product in vacuo. If necessary, further purify the product by column chromatography on silica gel or recrystallization to yield the pure 5-bromoisatin.

Protocol 3.2: Synthesis of 5,7-Dibromoisatin with Molecular Bromine[7]

-

Setup: Prepare a suspension of isatin (3.0 mmol) in glacial acetic acid (5 mL) in a flask cooled to 0 °C in an ice bath.

-

Reaction: Add molecular bromine (Br₂, 6.0 mmol) dropwise to the cold suspension with constant stirring. After the addition is complete, allow the mixture to warm to room temperature and then heat to 90 °C for 2 hours.

-

Work-up: After cooling, pour the reaction mixture into cold water to precipitate the product.

-

Isolation: Filter the solid precipitate and wash thoroughly with water to remove acetic acid.

-

Purification: Dry the crude product. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Protocol 3.3: Bioassay-Guided Fractionation from a Marine Source[13]

-

Extraction: Lyophilize the biological sample (e.g., sponge tissue or bacterial culture). Macerate and extract the material exhaustively with a solvent system like methanol (MeOH) or a mixture of acetone/MeOH.

-

Solvent Partitioning: Evaporate the solvent from the crude extract in vacuo. Redissolve the residue in water and perform liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate (EtOAc), butanol).

-

Initial Fractionation: Subject the most biologically active extract (e.g., the EtOAc extract) to column chromatography on a stationary phase like silica gel or XAD resin.[13] Elute with a solvent gradient of increasing polarity (e.g., hexane to EtOAc, then EtOAc to MeOH).

-

Bioassay: Screen all collected fractions for the target biological activity (e.g., antibacterial, antifungal, or cytotoxic effects).[13][14]

-

Purification: Subject the active fractions to repeated rounds of preparative High-Performance Liquid Chromatography (HPLC), often using different column types (e.g., C18 reverse-phase, normal-phase), until pure compounds are isolated.

-

Characterization: Determine the structure of each pure compound using High-Resolution Mass Spectrometry (HRMS) and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy.[7][13]

Chapter 4: Data Presentation and Characterization

Quantitative data from synthesis and characterization are crucial for reproducibility and comparison. The following tables summarize representative data for brominated isatins.

Table 1: Comparison of Synthetic Methods for 5-Bromoisatin

| Substrate | Brominating Agent | Solvent | Conditions | Yield (%) | M.p. (°C) | Reference |

|---|---|---|---|---|---|---|

| Isatin | PBC | Acetic Acid | 90 °C, 20 min | 92 | 248-250 | [8] |

| Isatin | NBS | DMF | 25 °C, 12 h | 74 | 251-253 | [7] |

| Isatin | Br₂ | Acetic Acid | 90 °C, 2 h | - | - | [7] |

| Indigo | PBC | Acetic Acid | 90 °C, <5 min | 89 | 248-250 |[8] |

Table 2: Spectroscopic Data for Representative Brominated Isatins

| Compound | Formula | 1H NMR (400 MHz, DMSO-d6) δ (ppm) | 13C NMR (100 MHz, DMSO-d6) δ (ppm) | HR-MS-ESI (m/z) [M+H]+ | Reference |

|---|---|---|---|---|---|

| 5-Bromo-6-fluoro isatin (4a) | C₈H₃BrFNO₂ | 11.29 (s, 1H), 7.89 (d, J=7.2 Hz, 1H), 6.93 (d, J=9.2 Hz, 1H) | 183.8, 160.1, 152.6, 147.3, 126.7, 121.2, 115.5, 80.4 | 257.9390 (found) | [7] |

| 5-Bromo-7-methyl isatin (4h) | C₉H₆BrNO₂ | 11.22 (s, 1H), 7.65 (s, 1H), 7.35 (s, 1H), 2.27 (s, 3H) | 184.0, 160.0, 148.9, 141.2, 124.8, 124.6, 119.5, 114.7, 15.64 | 240.0606 (found) |[7] |

Table 3: Biological Activity of Selected Brominated Isatins

| Compound | Activity Type | Assay/Model | Result | Reference |

|---|---|---|---|---|

| 5-Bromoisatin (4) | Anti-neuroinflammatory | LPS-induced NO release in BV2 microglia | IC₅₀ = 10.1 ± 1.1 µM | [5] |

| 4-Bromoisatin (8) | Anti-neuroinflammatory | LPS-induced NO release in BV2 microglia | IC₅₀ = 11.0 ± 0.6 µM | [5] |

| Isatin-Benzothiazole Hybrid (6) | Anticancer | Renal Cancer Cell Line (UO-31) | 41.34% growth inhibition | [15] |

| Isatin-Benzothiazole Hybrid (6) | Anticancer | Leukaemia Cell Line | 35.92% growth inhibition | [15] |

| Isatin-Thiophene Hybrid (3) | Anticancer | Renal Cancer Cell Line (UO-31) | 34.14% growth inhibition |[15] |

Chapter 5: Biological Significance and Signaling Pathways

Brominated isatins exhibit a remarkable range of biological activities. Structure-activity relationship (SAR) studies reveal that the position and number of bromine substituents, along with modifications at the N-1 position, significantly influence their potency and selectivity.[4][5]

Anti-Neuroinflammatory Activity: Several halogenated isatin derivatives have been shown to possess anti-neuroinflammatory properties.[5] In cellular models of neuroinflammation using lipopolysaccharide (LPS)-activated microglia, these compounds effectively inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6. This activity is often linked to the modulation of key inflammatory signaling pathways.[5] The diagram below illustrates the inhibitory effect of brominated isatins on the LPS-induced inflammatory cascade.

Anticancer and Antimicrobial Activity: Halogenation at the 5-position of the isatin ring is a common feature in derivatives with enhanced antibacterial or anticancer activity.[4] Hybrid molecules, where brominated isatin is linked to other pharmacophores like benzothiazole or thiophene, have shown potent growth inhibition against various cancer cell lines.[15] Similarly, isatin-based thiosemicarbazones have demonstrated significant activity against both bacterial and mycobacterial strains.[14]

Conclusion

The discovery of novel brominated isatins remains a highly active area of research, driven by the significant therapeutic potential of these compounds. Advances in synthetic chemistry provide efficient and regioselective methods for creating diverse libraries of these molecules. Simultaneously, the exploration of natural sources, especially from the marine environment, continues to yield unique brominated indole alkaloids with novel structures and activities. The combination of targeted synthesis, bioassay-guided isolation, and detailed mechanistic studies will undoubtedly lead to the development of next-generation drug candidates based on the versatile brominated isatin scaffold.

References

- 1. Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical and pharmacological characterization of isatin and its derivatives: from structure to activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.umz.ac.ir [journals.umz.ac.ir]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Bromo- and iodo-containing alkaloids from marine microorganisms and sponges] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isolation and Structure Identification of Novel Brominated Diketopiperazines from Nocardia ignorata—A Lichen-Associated Actinobacterium [mdpi.com]

- 14. Discovery of novel isatin-based thiosemicarbazones: synthesis, antibacterial, antifungal, and antimycobacterial screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

Theoretical and Experimental Insights into 6-Bromo-4-methylindoline-2,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental studies on 6-Bromo-4-methylindoline-2,3-dione and its derivatives. Isatin and its analogs, such as this compound, represent a significant class of heterocyclic compounds with a wide range of biological activities, making them a focal point in medicinal chemistry and drug discovery.[1] This document summarizes key data, outlines experimental protocols, and visualizes essential scientific workflows to facilitate further research and development in this area.

Core Molecular Structure and Properties

This compound, a derivative of isatin, is characterized by an indole ring system with carbonyl groups at positions 2 and 3, a bromine atom at position 6, and a methyl group at position 4. The molecular weight of this compound is approximately 240.06 g/mol .[2] The presence of the electron-withdrawing bromine atom and the electron-donating methyl group on the aromatic ring significantly influences the electronic properties and reactivity of the isatin core.

Synthesis and Characterization

The synthesis of derivatives of 6-bromoindoline-2,3-dione can be achieved through N-alkylation reactions under phase transfer catalysis (PTC) conditions.[3] This method allows for the introduction of various alkyl groups at the N1 position of the indole ring.[3]

Experimental Protocol: N-Alkylation of 6-Bromoisatin

A general procedure for the synthesis of N-alkylated 6-bromoindoline-2,3-dione derivatives involves the following steps:[3]

-

Reactant Preparation: A mixture of 6-bromoisatin, an appropriate alkyl halide, and a phase transfer catalyst such as tetra-n-butylammonium bromide (TBAB) is prepared in a solvent like N,N-Dimethylformamide (DMF).

-

Base Addition: A base, typically potassium carbonate (K2CO3), is added to the mixture.

-

Reaction: The reaction mixture is stirred at room temperature for a specified period, often around 12 hours.

-

Purification: The resulting product is purified to yield the desired N-alkylated 6-bromoindoline-2,3-dione derivative.[3]

The synthesized compounds are then characterized using various spectroscopic techniques, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm their molecular structures.[3] Single-crystal X-ray diffraction analysis can be employed to determine the precise three-dimensional arrangement of atoms in the crystalline state.[3]

Spectroscopic and Crystallographic Data

The following tables summarize key quantitative data obtained from spectroscopic and crystallographic analyses of N-alkylated derivatives of 6-bromoindoline-2,3-dione.

Table 1: Representative ¹H NMR Spectral Data

| Compound | Chemical Shift (δ, ppm) and Multiplicity |

| 6-bromo-1-(4-methylbenzyl)indoline-2,3-dione | 7.59 (d, 1H), 7.35 (d, 1H), 7.18 (d, 2H), 7.13 (d, 2H), 6.75 (d, 1H), 4.87 (s, 2H), 2.31 (s, 3H) |

| 6-bromo-1-propylindoline-2,3-dione | 7.58 (d, 1H), 7.34 (d, 1H), 6.83 (d, 1H), 3.69 (t, 2H), 1.69 (m, 2H), 0.94 (t, 3H) |

| 6-bromo-1-ethylindoline-2,3-dione | 7.58 (d, 1H), 7.34 (d, 1H), 6.84 (d, 1H), 3.78 (q, 2H), 1.28 (t, 3H) |

Data extracted from studies on N-alkylated derivatives of 6-bromoindoline-2,3-dione.[3]

Table 2: Representative ¹³C NMR Spectral Data

| Compound | Chemical Shift (δ, ppm) |

| 6-bromo-1-(4-methylbenzyl)indoline-2,3-dione | 182.9, 157.8, 149.3, 138.4, 131.0, 129.8, 127.3, 126.9, 120.2, 117.8, 113.1, 43.8, 21.2 |

| 6-bromo-1-propylindoline-2,3-dione | 183.2, 158.0, 150.0, 127.1, 120.0, 117.6, 113.1, 42.1, 21.3, 11.4 |

| 6-bromo-1-ethylindoline-2,3-dione | 183.3, 158.0, 149.9, 127.0, 120.0, 117.6, 113.0, 34.9, 12.8 |

Data extracted from studies on N-alkylated derivatives of 6-bromoindoline-2,3-dione.[3]

Table 3: Selected Crystal Structure Data for 6-Bromo-1-butylindoline-2,3-dione

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.3097 (2) |

| b (Å) | 11.8793 (2) |

| c (Å) | 16.2238 (2) |

| β (°) | 112.340 (1) |

| Volume (ų) | 2372.62 (6) |

| Z | 8 |

Data for a closely related N-butyl derivative.[4]

Theoretical Studies: Density Functional Theory (DFT)

Theoretical investigations using Density Functional Theory (DFT) provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of these molecules. Calculations are typically performed using methods such as B3LYP with a basis set like 6-311++G(d,p).[3]

Experimental Protocol: DFT Calculations

A typical workflow for DFT calculations on 6-bromoindoline-2,3-dione derivatives is as follows:[3]

-

Initial Geometry: The starting molecular geometry is often obtained from single-crystal X-ray diffraction data.

-

Geometry Optimization: The structure is optimized to find the minimum energy conformation using a selected DFT method and basis set.

-

Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to predict infrared spectra.

-

Property Calculations: Various electronic properties, such as HOMO and LUMO energies, molecular electrostatic potential, and NMR chemical shifts, are calculated based on the optimized geometry.[3]

Caption: Workflow for Density Functional Theory (DFT) calculations.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. For N-alkylated 6-bromoindoline-2,3-dione derivatives, the HOMO is typically localized on the benzene ring, while the LUMO is distributed over the dicarbonyl group of the pyrrole ring.[3] The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice.[3] By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify the types and relative importance of different intermolecular contacts, such as hydrogen bonds and halogen bonds.

Caption: Logical flow of Hirshfeld surface analysis.

Potential Biological Activities

Isatin and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1] Theoretical studies, such as molecular docking, can be employed to predict the binding affinity and interaction patterns of these compounds with biological targets. For instance, derivatives of 6-bromoindoline-2,3-dione have been docked with bacterial proteins to investigate their potential as antibacterial agents.[3]

Molecular Docking Workflow

Molecular docking simulations are performed to predict the preferred orientation of a ligand when bound to a receptor.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Bromo-4-methylindoline-2,3-dione

Introduction